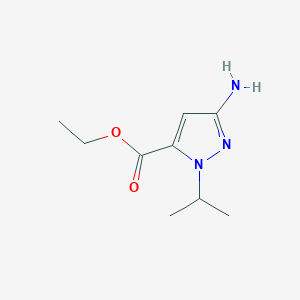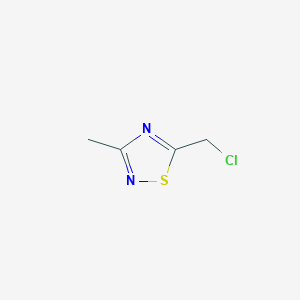
5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole” likely belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organosulfur compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for “5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole” are not available, chloromethylation is a common reaction in organic chemistry . It involves the addition of a chloromethyl group to an aromatic ring, often facilitated by a Lewis acid such as zinc chloride .Molecular Structure Analysis
The molecular structure of “5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole” would likely consist of a five-membered thiadiazole ring with a chloromethyl group attached at the 5-position and a methyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole” would depend on its molecular structure. For instance, the presence of the chloromethyl group might make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen
Antimalarial Agents
5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole derivatives have been synthesized and evaluated for their antimalarial properties. Notably, the compound 5,5′[[[3‐(dimethylamino)propyl]imino]]bis[3‐(trichloromethyl)‐1,2,4‐thiadiazole] demonstrated remarkable antimalarial activity, leading to expanded studies in this area. This compound, among others in its series, showed promising results against chloroquine-resistant strains of Plasmodium berghei in mice, highlighting the potential of 1,2,4-thiadiazole derivatives in antimalarial drug development (Faslager, Johnson, & Werbel, 1973).
Fungicidal Activities
1,2,4-Thiadiazole derivatives have been synthesized for their fungicidal properties. Research includes the development of heterocyclic derivatives containing benzimidazoles, which demonstrated better fungicidal activities than some commercially used fungicides. Another study synthesized 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) with significant fungicidal activity against rice sheath blight, a major disease of rice in China (Mishra et al., 1993); (Chen, Li, & Han, 2000).
Anticancer Agents
1,2,4-Thiadiazole derivatives have shown promise as anticancer agents. One study synthesized thiazole and 1,3,4-thiadiazole derivatives, which demonstrated potent anticancer activities against certain cancer cell lines, including hepatocellular carcinoma. This research underscores the potential of 1,2,4-thiadiazole derivatives in developing new anticancer therapies (Gomha et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that chloromethyl compounds are often used in the synthesis of various pharmaceuticals .
Mode of Action
Chloromethyl compounds generally act as intermediates in chemical reactions, contributing to the formation of more complex molecules .
Biochemical Pathways
Chloromethyl compounds are known to participate in various chemical reactions, leading to the formation of different pharmaceuticals .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Chloromethyl compounds are often used in the synthesis of various pharmaceuticals, suggesting they play a crucial role in the formation of active therapeutic agents .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and evaluating its efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJZSIWREROECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2432240.png)
![7-Aminospiro[3.5]nonan-3-one;hydrochloride](/img/structure/B2432241.png)
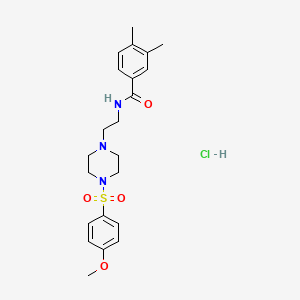
![2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2432245.png)
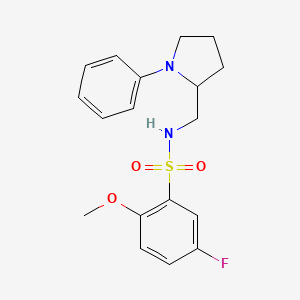
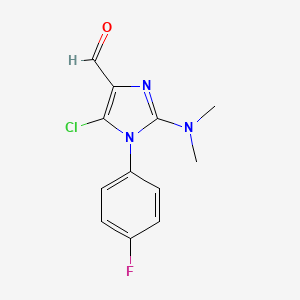
![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2432252.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2432253.png)
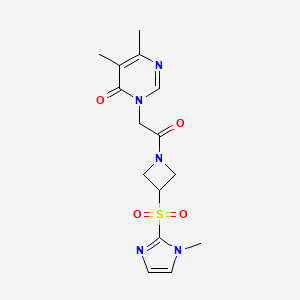
![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)

